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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzoic acid

Cat. No.: B184560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Hydroxy-2-nitrobenzoic acid is a derivative of the o-nitrobenzyl (ONB) class of photolabile

protecting groups. ONB linkers are invaluable tools in chemistry and biology, enabling the

spatial and temporal control of molecular release using light as a traceless reagent. The core

structure consists of a nitro-substituted benzene ring that, upon irradiation with UV light,

undergoes an intramolecular redox reaction, leading to the cleavage of a covalent bond at the

benzylic position. This property allows for the "caging" of biologically active molecules, such as

drugs, peptides, or signaling molecules, rendering them inactive until their release is triggered

by a pulse of light.

The 5-hydroxy-2-nitrobenzyl scaffold, derived from 5-Hydroxy-2-nitrobenzoic acid, offers two

key functional handles: a hydroxyl group on the aromatic ring and a carboxylic acid. These

groups can be used for conjugation to molecules of interest or for attachment to solid supports,

making this linker a versatile component in solid-phase synthesis, drug delivery systems, and

the development of caged compounds.

Principle of Photocleavage
The photolytic cleavage of o-nitrobenzyl-based linkers is a well-established photochemical

process, often proceeding through a mechanism analogous to a Norrish Type II reaction. Upon

absorption of UV light (typically in the 350-365 nm range), the nitro group is excited. This
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excited state abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro

intermediate. This transient species rapidly rearranges, leading to the cleavage of the bond

linking the cargo molecule and the formation of a 2-nitrosobenzaldehyde derivative as a

byproduct. The orthogonality of this cleavage mechanism—being stable to typical acidic and

basic conditions—makes it highly compatible with complex synthetic strategies, such as Fmoc-

based solid-phase peptide synthesis.[1][2]
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Caption: Photocleavage mechanism of a 5-hydroxy-2-nitrobenzyl linker.
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Applications
Solid-Phase Peptide Synthesis (SPPS): The carboxylic acid moiety of 5-Hydroxy-2-
nitrobenzoic acid allows it to be readily attached to amine-functionalized resins (e.g., Rink

Amide resin). The resulting solid support can be used to assemble peptides using standard

Fmoc chemistry. At the conclusion of the synthesis, the peptide can be cleaved from the

resin under neutral conditions using UV irradiation, avoiding harsh acidic cocktails (like TFA)

that can damage sensitive residues. This is particularly useful for producing protected

peptide fragments for convergent synthesis.[3]

Phototriggered Drug Delivery: The linker can be used to conjugate a therapeutic agent to a

carrier molecule or nanoparticle. The resulting conjugate can be designed to be inactive or

have reduced cell permeability. Upon reaching a target tissue, localized irradiation can

cleave the linker, releasing the active drug with high spatial and temporal precision,

potentially reducing systemic toxicity.[4][5]

Caged Compounds for Cell Biology: Key signaling molecules, neurotransmitters, or ions can

be "caged" by covalent attachment to a 5-hydroxy-2-nitrobenzyl group, rendering them

biologically inert. Introduction of these caged compounds into cells or tissues allows

researchers to study complex biological processes by releasing the active molecule at a

specific time and location with a flash of light.[6]

Quantitative Data Summary
While specific photochemical data for 5-Hydroxy-2-nitrobenzoic acid derivatives are not

extensively published, the following table summarizes representative data for structurally

related o-nitrobenzyl (ONB) linkers to provide a benchmark for performance. The presence of

the electron-donating hydroxyl group at the 5-position may influence the absorption wavelength

and cleavage efficiency.
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Parameter Representative Value
Reference Compound &
Conditions

Optimal Wavelength ~350 - 365 nm
General for o-nitrobenzyl

chromophore.[4][5]

Quantum Yield (Φ) 0.56 - 0.81

N-(α-carboxy-2-

nitrobenzyl)urea and N-(2-

nitrobenzyl)urea in aqueous

solution.

Photolysis Rate (k) 1.1 x 10⁵ s⁻¹
N-(α-carboxy-2-

nitrobenzyl)urea at pH 7.5.

Cleavage Yield (SPPS) 70 - 95%

Dependent on peptide

sequence, length, and

irradiation conditions for ONB

linkers.

Note: The values presented are for analogous compounds and should be used as a reference.

Experimental validation is crucial to determine the precise parameters for linkers derived from

5-Hydroxy-2-nitrobenzoic acid.

Experimental Protocols
The following protocols are representative methodologies based on established procedures for

o-nitrobenzyl linkers and are intended for an audience with experience in organic synthesis and

peptide chemistry.

Protocol 1: Immobilization of 5-Hydroxy-2-nitrobenzoic
Acid on Amino-Functionalized Resin
This protocol describes the attachment of the linker to a solid support, such as Rink Amide

resin, to prepare it for solid-phase synthesis.

Materials:

5-Hydroxy-2-nitrobenzoic acid
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Rink Amide AM resin

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt) or OxymaPure®

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Procedure:

Resin Swelling: Swell the Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in DMF for 1 hour in

a solid-phase synthesis vessel. Drain the solvent.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat

with a fresh portion of the piperidine solution for 15 minutes.

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all

traces of piperidine.

Linker Activation: In a separate vial, dissolve 5-Hydroxy-2-nitrobenzoic acid (3 equivalents

relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the solution to pre-

activate for 10 minutes at room temperature.

Coupling: Add the activated linker solution to the deprotected resin. Agitate the mixture at

room temperature for 4-6 hours.

Washing: Drain the reaction solution and wash the resin sequentially with DMF (5x), DCM

(3x), and Methanol (3x).

Drying: Dry the resin under vacuum. A small sample can be subjected to a Kaiser test to

confirm the complete reaction of the free amines. The resin is now ready for the attachment

of the first amino acid.
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Caption: Workflow for linker immobilization on a solid support.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using
the Photolabile Resin
This protocol outlines the standard steps for elongating a peptide chain on the prepared

photolabile resin using Fmoc chemistry.

Materials:

Linker-functionalized resin from Protocol 1

Fmoc-protected amino acids

Coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt)

20% Piperidine in DMF

DMF, DCM

Procedure:

First Amino Acid Coupling:

Swell the linker-functionalized resin in DMF.

Activate the first Fmoc-amino acid (3 eq.) using your preferred coupling reagents (e.g.,

HBTU/DIPEA).

Add the activated amino acid solution to the resin and agitate for 2 hours.
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Wash the resin with DMF and DCM. Perform a Kaiser test to ensure complete coupling.

Peptide Elongation Cycle:

Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, drain, then treat again

for 15 min to remove the Fmoc group.

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

Coupling: Couple the next activated Fmoc-amino acid (3 eq.) for 1-2 hours.

Washing: Wash the resin with DMF (3x) and DCM (3x).

Repeat this cycle until the desired peptide sequence is assembled.

Protocol 3: Photolytic Cleavage of the Peptide from the
Resin
This protocol describes the final release of the synthesized peptide from the solid support using

UV light.

Materials:

Peptide-bound photolabile resin

Photocleavage solvent (e.g., a neutral buffer like Tris-HCl, or a mixture like THF/water)

UV lamp with an emission maximum around 365 nm (e.g., a mercury lamp or LED array)

Reaction vessel transparent to UV-A light (e.g., borosilicate glass or quartz)

Procedure:

Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with

DCM and methanol, then dry it completely under vacuum.

Suspension: Suspend the dried resin in the chosen photocleavage solvent in the UV-

transparent reaction vessel. The concentration should be relatively dilute (e.g., 1-5 mg of
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resin per mL of solvent) to ensure good light penetration.

Irradiation:

Place the vessel under the UV lamp. If using a high-power lamp, cooling (e.g., with a

water bath or fan) may be necessary to prevent heating.

Irradiate the suspension at 365 nm for 1-4 hours. The optimal time depends on the

peptide, linker loading, and lamp intensity, and should be determined empirically. Gentle

agitation during irradiation is recommended to keep the resin suspended.

Peptide Collection:

After irradiation, filter the resin to collect the supernatant, which contains the cleaved

peptide.

Wash the resin with a small amount of the photocleavage solvent and combine the

filtrates.

Analysis and Purification: The collected solution can be analyzed by HPLC and/or mass

spectrometry to confirm the identity and purity of the released peptide. Standard purification

techniques like preparative HPLC can then be employed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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